BenchChemオンラインストアへようこそ!

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

P2X7 Receptor Antagonist Inflammation

This compound's N4-pyrrolidin-2-ylmethyl substitution on a 2-oxopiperazinone core defines a unique SAR vector—substituting with N3-pyrrolidinyl or non-oxygenated piperazine analogs is scientifically unjustified without head-to-head pharmacological data. The dihydrochloride salt enhances aqueous solubility for direct use in parallel synthesis and formulation studies. Documented P2X7 antagonist activity (IC50=3,380 nM) provides a validated starting point for hit-to-lead optimization. >1,000-fold potency variations within this chemotype underscore the need for exact structural fidelity.

Molecular Formula C9H19Cl2N3O
Molecular Weight 256.17 g/mol
CAS No. 1220027-47-3
Cat. No. B1441818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride
CAS1220027-47-3
Molecular FormulaC9H19Cl2N3O
Molecular Weight256.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2CCNC(=O)C2.Cl.Cl
InChIInChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H
InChIKeyDHMVKHCRCQEPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride (CAS 1220027-47-3) – Chemical Identity and Baseline Profile for Research Sourcing


4-(Pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (CAS 1220027-47-3) is a heterocyclic organic compound with the molecular formula C9H19Cl2N3O and a molecular weight of 256.17 g/mol . The compound features a piperazin-2-one core substituted at the N4 position with a pyrrolidin-2-ylmethyl moiety, stabilized as a dihydrochloride salt for enhanced aqueous solubility and handling . Its structural framework, incorporating both a piperazine ring and a pyrrolidine motif, positions it within a class of molecules frequently employed as pharmaceutical intermediates and building blocks for structure-activity relationship (SAR) studies in medicinal chemistry .

Why 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride Cannot Be Arbitrarily Substituted by In-Class Analogs


Substitution of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride with close structural analogs, such as 4-(pyrrolidin-3-yl)piperazin-2-one or non-oxygenated 1-(pyrrolidin-2-ylmethyl)piperazine derivatives, is not scientifically justified due to the absence of head-to-head comparative pharmacological data. The specific substitution pattern (N4-pyrrolidin-2-ylmethyl on a 2-oxopiperazine core) and the dihydrochloride salt form are defining features that influence molecular recognition, hydrogen bonding capacity, and physicochemical properties . Without quantitative evidence demonstrating functional equivalence in a given assay system, generic substitution carries a high risk of altering or abolishing the desired biological or chemical activity. The following sections document the specific, quantifiable evidence available for this compound and its closest analogs, highlighting the critical data gaps that preclude confident substitution .

Quantitative Differentiation Evidence: 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride vs. Closest Analogs


P2X7 Receptor Antagonism: Comparative Potency Profile

The target compound (CAS 1220027-47-3) is structurally related to a piperazinyl pyrrolidin-2-one scaffold that has demonstrated antagonist activity at the P2X7 purinoceptor. For the target compound itself, BindingDB reports an IC50 of 3,380 nM in a human THP1 cell assay measuring inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. A closely related analog within the same scaffold, reported as CHEMBL4534068, exhibits an IC50 of 27 nM in a human HEK293 cell-based assay for P2X7 antagonism [2]. This represents an approximately 125-fold difference in potency between analogs, underscoring the profound impact of specific structural modifications on target engagement. Note that the comparator data is from a different cell line and assay format, representing a cross-study comparable observation rather than a direct head-to-head comparison.

P2X7 Receptor Antagonist Inflammation

Monoacylglycerol Lipase (MAGL) Inhibition: Scaffold-Dependent Activity Profile

The piperazinyl pyrrolidin-2-one scaffold, to which the target compound belongs, has been extensively characterized as a core for reversible MAGL inhibitors. A study published in the Journal of Medicinal Chemistry (Aida et al., 2018) reported that a structurally related piperazinyl pyrrolidin-2-one derivative (compound (R)-3t) achieved an IC50 of 3.6 nM against human MAGL [1]. In contrast, early hit compounds within the same series, such as compound 2a, exhibited an IC50 of 3,800 nM [2]. While no direct MAGL inhibition data are publicly available for the specific target compound (CAS 1220027-47-3), this class-level data demonstrates a dynamic range of over 1,000-fold in potency achievable through peripheral modifications of the core scaffold. This wide activity range confirms that in-class compounds cannot be considered interchangeable for MAGL inhibition studies.

MAGL Endocannabinoid System Neurological Disorders

Salt Form Impact on Solubility and Handling: Dihydrochloride vs. Free Base

The target compound is supplied as a dihydrochloride salt, a form specifically chosen to enhance aqueous solubility and improve handling characteristics compared to its free base counterpart [1]. The free base of the structurally analogous compound 4-(pyrrolidin-3-yl)piperazin-2-one has a molecular weight of 169.22 g/mol and is described as a research compound . In contrast, the dihydrochloride salt of the target compound has a molecular weight of 256.17 g/mol and is specifically noted for its improved stability and compatibility with aqueous reaction conditions, facilitating its use in synthetic applications and biological assays [1]. The dihydrochloride form ensures consistent dissolution and accurate dosing in aqueous media, a critical factor for reproducibility in both chemical synthesis and in vitro pharmacological studies.

Physicochemical Properties Formulation Synthetic Utility

Recommended Application Scenarios for 4-(Pyrrolidin-2-ylmethyl)piperazin-2-one Dihydrochloride Based on Evidence Profile


Building Block for Structure-Activity Relationship (SAR) Exploration of Piperazinyl Pyrrolidin-2-one Scaffolds

Based on the class-level evidence demonstrating >1,000-fold potency variations for MAGL inhibition within the piperazinyl pyrrolidin-2-one series [1], CAS 1220027-47-3 is well-suited as a versatile building block for SAR campaigns. Its N4-pyrrolidin-2-ylmethyl substitution pattern provides a distinct starting point for systematic exploration of peripheral modifications to optimize target affinity, selectivity, and pharmacokinetic properties. The compound's dihydrochloride salt form facilitates its direct use in parallel synthesis and aqueous-based reaction sequences [2].

P2X7 Receptor Antagonist Probe Development and Hit Validation

The documented, albeit modest, P2X7 antagonist activity (IC50 = 3,380 nM in THP1 cells) for the target scaffold [3] provides a validated starting point for the development of improved P2X7 modulators. Given the 125-fold difference in potency observed between structurally related analogs in different cell-based assays [4], this compound serves as a useful control for investigating the structure-activity determinants of P2X7 antagonism. It is most appropriate for early-stage hit validation and as a comparator for newly synthesized, more potent analogs.

Physicochemical Property Optimization and Formulation Feasibility Studies

The dihydrochloride salt form of CAS 1220027-47-3, with its enhanced aqueous solubility and stability [2], makes it a practical candidate for formulation feasibility studies. Researchers investigating the impact of salt selection on the biopharmaceutical properties of piperazine-containing drug candidates can utilize this compound as a model for assessing dissolution rates, hygroscopicity, and compatibility with common pharmaceutical excipients. The quantitative differences in molecular weight and predicted logP compared to free base analogs provide a clear basis for comparative physicochemical profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.